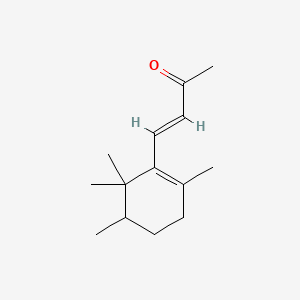
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, a cyclohexylamino group, and a methyl group, all attached to the acetamide backbone. It is typically used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the bromination of a benzoyl compound, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The final step often involves the methylation of the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may produce various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and bromophenyl groups may play a role in binding to these targets, while the cyclohexylamino and methyl groups may influence the compound’s overall activity and selectivity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(2-benzoylphenyl)-2-(cyclohexylamino)-N-methyl-
- Acetamide, N-(4-bromophenyl)-2-(cyclohexylamino)-N-methyl-
- Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(cyclohexylamino)-N-methyl-
Uniqueness
Compared to similar compounds, Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Eigenschaften
CAS-Nummer |
76938-21-1 |
|---|---|
Molekularformel |
C22H26BrClN2O2 |
Molekulargewicht |
465.8 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C22H25BrN2O2.ClH/c1-25(21(26)15-24-18-10-6-3-7-11-18)20-13-12-17(23)14-19(20)22(27)16-8-4-2-5-9-16;/h2,4-5,8-9,12-14,18,24H,3,6-7,10-11,15H2,1H3;1H |
InChI-Schlüssel |
USZOQOGDNUNOKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)C(=O)CNC3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


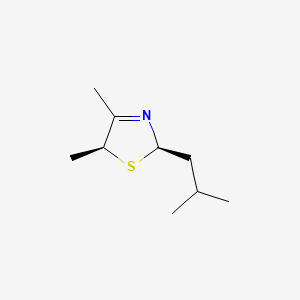
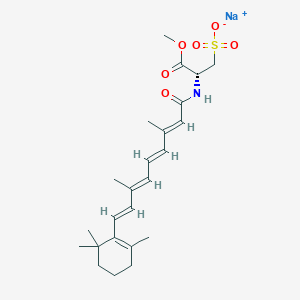




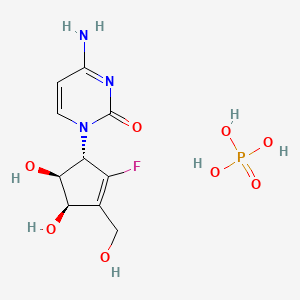
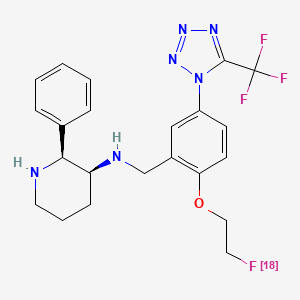


![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)

